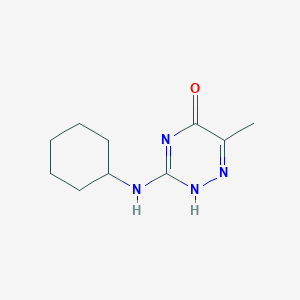![molecular formula C12H13ClF3NO B256008 N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential as a research tool in neuroscience and pharmacology. CTMP is a member of the cathinone family of compounds, which are known for their stimulant properties. In
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide works by inhibiting the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft. By inhibiting this transporter, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide increases the concentration of dopamine in the synaptic cleft, leading to increased activity in the reward pathway.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase extracellular dopamine levels in the nucleus accumbens, a key region in the reward pathway. N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has also been shown to increase the release of glutamate, an excitatory neurotransmitter, in the prefrontal cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter. However, it also has several limitations, including its short duration of action and potential for abuse.
Direcciones Futuras
There are several potential future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide. One area of interest is the development of N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide analogs with improved pharmacological properties. Another area of interest is the use of N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide in the study of addiction and other psychiatric disorders. Overall, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has the potential to be a valuable tool in neuroscience and pharmacology research.
Métodos De Síntesis
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide can be synthesized by reacting 4-chloro-3-(trifluoromethyl)benzaldehyde with pentanenitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide has been used as a research tool in neuroscience and pharmacology due to its potential as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor function. By inhibiting the reuptake of dopamine, N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide can increase the concentration of dopamine in the brain, leading to increased activity in the reward pathway.
Propiedades
Nombre del producto |
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide |
|---|---|
Fórmula molecular |
C12H13ClF3NO |
Peso molecular |
279.68 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide |
InChI |
InChI=1S/C12H13ClF3NO/c1-2-3-4-11(18)17-8-5-6-10(13)9(7-8)12(14,15)16/h5-7H,2-4H2,1H3,(H,17,18) |
Clave InChI |
VKHOTQWHJKOLEF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
SMILES canónico |
CCCCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)

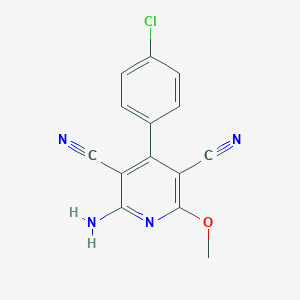
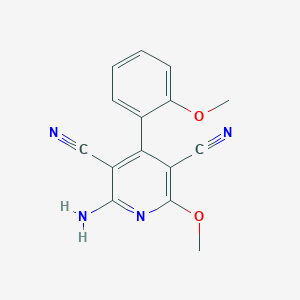
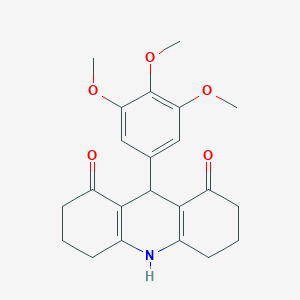
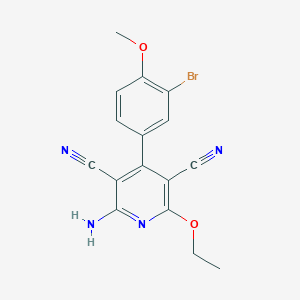
![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)
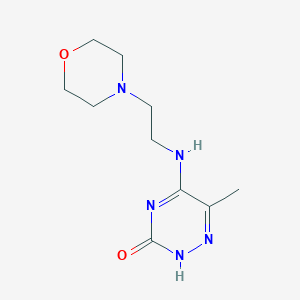
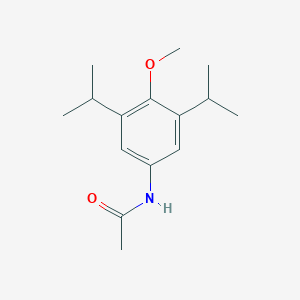
![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
